Tert-butyl3-[(acetylsulfanyl)methyl]-3-cyanopyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-[(acetylsulfanyl)methyl]-3-cyanopyrrolidine-1-carboxylate: is a complex organic compound with a unique structure that includes a tert-butyl group, a cyanopyrrolidine ring, and an acetylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(acetylsulfanyl)methyl]-3-cyanopyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl 3-cyanopyrrolidine-1-carboxylate with acetylsulfanyl methylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-[(acetylsulfanyl)methyl]-3-cyanopyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The acetylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 3-[(acetylsulfanyl)methyl]-3-cyanopyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical transformations makes it a useful tool for probing biological systems .
Medicine: In medicinal chemistry, tert-butyl 3-[(acetylsulfanyl)methyl]-3-cyanopyrrolidine-1-carboxylate is investigated for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects .
Industry: In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its versatility in chemical reactions makes it a valuable component in various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl 3-[(acetylsulfanyl)methyl]-3-cyanopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The acetylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The cyanopyrrolidine ring may also interact with biological receptors, modulating their function .
Comparison with Similar Compounds
- tert-Butyl 3-[(acetylsulfanyl)methyl]azetidine-1-carboxylate
- tert-Butyl 3-(acetylsulfanyl)azetidine-1-carboxylate
- tert-Butyl 3-[(acetylsulfanyl)methyl]piperidine-1-carboxylate
Comparison: Compared to these similar compounds, tert-butyl 3-[(acetylsulfanyl)methyl]-3-cyanopyrrolidine-1-carboxylate has a unique cyanopyrrolidine ring, which may confer distinct chemical and biological properties. This uniqueness can make it more suitable for specific applications in research and industry .
Properties
Molecular Formula |
C13H20N2O3S |
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Molecular Weight |
284.38 g/mol |
IUPAC Name |
tert-butyl 3-(acetylsulfanylmethyl)-3-cyanopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H20N2O3S/c1-10(16)19-9-13(7-14)5-6-15(8-13)11(17)18-12(2,3)4/h5-6,8-9H2,1-4H3 |
InChI Key |
YYVFMWGLVJLMGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCC1(CCN(C1)C(=O)OC(C)(C)C)C#N |
Origin of Product |
United States |
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